![molecular formula C15H15BrO4S B229102 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate](/img/structure/B229102.png)
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that contains a brominated phenyl group and a methoxy-dimethylbenzene group. This compound is also known as BDBS or 4-Bromo-3,5-dimethylphenyl 2-methoxy-4,5-dimethylbenzenesulfonate. It has been used in various scientific studies due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate is not fully understood. However, it is believed that this compound acts as an electrophile due to the presence of the bromine atom in the phenyl group. This electrophilic property allows it to react with various nucleophiles, such as amines and alcohols, leading to the formation of new compounds. Additionally, the sulfonate group in this compound can act as a leaving group, facilitating the formation of new bonds.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate. However, it has been shown to exhibit cytotoxic effects on cancer cells in vitro. It has also been used as a fluorescent probe to study the binding of proteins and enzymes. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate in lab experiments include its high purity, stability, and availability. It is also relatively easy to synthesize and can be used in a wide range of reactions. However, its limitations include its toxicity and limited studies on its biological effects. It is important to handle this compound with care and to conduct further studies to fully understand its biological effects.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate in scientific research. One potential application is in the development of new drugs and drug delivery systems. It can also be used as a fluorescent probe to study the binding of proteins and enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, there is a need to explore new synthetic routes and optimize the reaction conditions to improve the yield and efficiency of the synthesis of this compound.
Synthesemethoden
The synthesis of 2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate involves the reaction of 2-bromophenol with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product as a white solid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromophenyl 2-methoxy-4,5-dimethylbenzenesulfonate has been used in various scientific studies due to its unique properties and applications. It has been widely used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It has also been used as a fluorescent probe in biochemical assays and as a ligand in metal-catalyzed reactions. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
Eigenschaften
Molekularformel |
C15H15BrO4S |
---|---|
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
(2-bromophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C15H15BrO4S/c1-10-8-14(19-3)15(9-11(10)2)21(17,18)20-13-7-5-4-6-12(13)16/h4-9H,1-3H3 |
InChI-Schlüssel |
ATDIIELFJRGCDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.